molecular formula C18H8O3S B1265898 Benzothioxanthene dicarboxylic anhydride CAS No. 14121-49-4

Benzothioxanthene dicarboxylic anhydride

Cat. No.: B1265898
CAS No.: 14121-49-4
M. Wt: 304.3 g/mol
InChI Key: YCJAUMBAFBAMFV-UHFFFAOYSA-N
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Description

Benzothioxanthene dicarboxylic anhydride is a heterocyclic compound that belongs to the class of thioxanthene derivatives This compound is characterized by its unique structure, which includes a thioxanthene core fused with a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothioxanthene dicarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with suitable amines. For example, the reaction of 1H,3H-thioxantheno[2,1,9-def]isochromene-1,3-dione with 3-aminopentane in the presence of imidazole at 100°C for five hours yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzothioxanthene dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzothioxanthene dicarboxylic anhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothioxanthene dicarboxylic anhydride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothioxanthene dicarboxylic anhydride is unique due to its specific fusion of the thioxanthene and benzopyran rings, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Properties

IUPAC Name

14-oxa-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8O3S/c19-17-11-6-5-10-9-3-1-2-4-13(9)22-14-8-7-12(18(20)21-17)15(11)16(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJAUMBAFBAMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065710
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14121-49-4
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14121-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Thioxantheno(2,1,9-def)-2-benzopyran-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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